5-METHYL-2-{[3-(2-METHYLPHENOXY)PROPYL]SULFANYL}-1H-1,3-BENZODIAZOLE
Description
5-METHYL-2-{[3-(2-METHYLPHENOXY)PROPYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a heterocyclic compound featuring a 1,3-benzodiazole core substituted with a methyl group at position 5 and a 3-(2-methylphenoxy)propylsulfanyl moiety at position 2. The benzodiazole scaffold is aromatic and planar, facilitating interactions with biological targets such as enzymes or receptors. The sulfanyl linker provides moderate lipophilicity, while the 2-methylphenoxy group introduces steric and electronic effects that may influence binding affinity.
Properties
IUPAC Name |
6-methyl-2-[3-(2-methylphenoxy)propylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13-8-9-15-16(12-13)20-18(19-15)22-11-5-10-21-17-7-4-3-6-14(17)2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKRUCYVQYTZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCCOC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-{[3-(2-METHYLPHENOXY)PROPYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the 3-(2-Methylphenoxy)propyl Group: This step involves the nucleophilic substitution reaction where the benzimidazole core reacts with 3-(2-methylphenoxy)propyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole core or the sulfanyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
5-METHYL-2-{[3-(2-METHYLPHENOXY)PROPYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-METHYL-2-{[3-(2-METHYLPHENOXY)PROPYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, linker types, and substituent patterns. Key comparisons are outlined below:
Piperazine Derivatives (HBK Series)
A series of piperazine-based compounds (HBK14–HBK19) shares similarities in phenoxy substituents and linker design :
| Compound | Core Structure | Linker Type | Phenoxy Substituents | Key Differences vs. Target Compound |
|---|---|---|---|---|
| HBK17 | Piperazine | 3-(2,5-dimethylphenoxy)propyl | 2,5-dimethylphenoxy | - Flexible piperazine core vs. rigid benzodiazole. - Ether linker vs. sulfanyl group. - Additional 2-methoxyphenyl on piperazine. |
| HBK18 | Piperazine | 3-(2,4,6-trimethylphenoxy)propyl | 2,4,6-trimethylphenoxy | - Increased steric bulk from trimethylphenoxy. - Piperazine’s basicity may enhance solubility. |
Key Findings :
- Flexibility vs.
- Linker Effects : The sulfanyl group in the target compound offers lower polarity compared to ether linkers in HBK17, likely improving membrane permeability .
Benzimidazolone Derivatives
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives () share a bicyclic aromatic core but differ in substituents and linker chemistry :
| Compound | Core Structure | Linker Type | Substituents | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 5-Hydrosulfonyl derivative | Benzimidazolone | Sulfonyl | Varied aryl groups | - Sulfonyl group increases polarity and hydrogen-bonding capacity. - Benzimidazolone’s ketone oxygen vs. benzodiazole’s nitrogen atoms. |
Key Findings :
- Electronic Effects : The sulfonyl group in benzimidazolones is strongly electron-withdrawing, which may reduce lipophilicity compared to the sulfanyl linker in the target compound. This could limit blood-brain barrier penetration but improve aqueous solubility .
- Biological Activity : Benzimidazolones in demonstrated antitumor activity, suggesting that the target compound’s benzodiazole core and sulfanyl linker might also be optimized for similar applications with modified pharmacokinetics.
Structural and Physicochemical Analysis
Substituent Impact on Bioactivity
- Methyl Groups: The 5-methyl substituent on the benzodiazole and the 2-methylphenoxy group enhance hydrophobic interactions, analogous to trimethylphenoxy groups in HBK18 .
Data Tables
Table 1: Structural Comparison of Key Compounds
Biological Activity
5-Methyl-2-{[3-(2-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole is a synthetic compound belonging to the class of benzimidazole derivatives. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodiazole core substituted with a methyl group and a phenoxy-propyl sulfanyl moiety. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its pharmacological profile.
Pharmacological Activity
Antimicrobial Properties
Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity. Studies indicate that compounds similar to 5-methyl-2-{[3-(2-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown activity comparable to standard antibiotics such as ciprofloxacin and norfloxacin against strains like Staphylococcus aureus and Escherichia coli .
Antiparasitic Activity
Research has demonstrated that certain benzimidazole derivatives possess antiparasitic properties. Compounds structurally related to 5-methyl-2-{[3-(2-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole have been tested against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis, showing IC50 values in the nanomolar range . This suggests potential applications in treating parasitic infections.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural features. A comprehensive review highlighted that modifications at specific positions on the benzimidazole ring can enhance selectivity and potency against various pathogens . For example:
- Methyl Substitution : The presence of a methyl group at the 5-position of the benzodiazole ring has been associated with increased antimicrobial activity.
- Sulfanyl Group : The sulfanyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Efficacy : A study involving a series of benzimidazole derivatives found that certain compounds exhibited MIC values lower than those of established antibiotics against resistant bacterial strains .
- Antiparasitic Screening : In vitro assays demonstrated that derivatives showed significant activity against Giardia intestinalis, with some compounds outperforming traditional treatments like metronidazole .
Summary of Findings
| Activity Type | Target Organisms | Key Findings |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Comparable efficacy to ciprofloxacin |
| Antiparasitic | Giardia intestinalis, T. vaginalis | IC50 values in nanomolar range; superior to metronidazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
